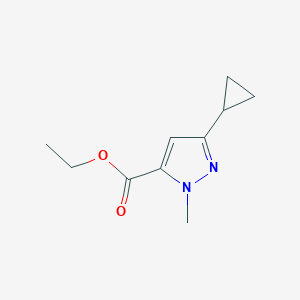

ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Overview

Description

“Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C10H14N2O2 . It is a solid or semi-solid substance . There seems to be some confusion about the naming of this compound, as it is also referred to as “Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate” in some sources .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c1-3-14-10(13)8-6-9(7-4-5-7)12(2)11-8/h6-7H,3-5H2,1-2H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 . It is a solid or semi-solid substance . The storage temperature is recommended to be at room temperature in a sealed and dry environment .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a similar compound, is used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This compound is significant in the development of more complex chemical structures (Lebedˈ et al., 2012).

- The crystal structure of a related compound, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined using X-ray diffraction, providing insights into the structural aspects of pyrazole derivatives (Minga, 2005).

Applications in Organic Synthesis

- Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, similar in structure, are synthesized via cyclocondensation reactions under ultrasound irradiation. This method highlights a technique for producing pyrazole derivatives efficiently (Machado et al., 2011).

- Ethyl diazoacetate, another related compound, reacts with 1,3-diarylpropenones leading to the formation of various pyrazole derivatives, demonstrating the versatility of pyrazole-based compounds in organic synthesis (Molchanov et al., 2001).

Chemical Characterization and Analysis

- Studies on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, encompass synthesis, spectroscopic analysis, and single-crystal X-ray diffraction. These studies provide a comprehensive chemical characterization of pyrazole derivatives (Viveka et al., 2016).

Coordination Polymers and Metal Complexes

- Ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives are used to create coordination polymers with Zn(II) and Cd(II) ions. This research illustrates the potential of pyrazole derivatives in forming complex molecular structures (Cheng et al., 2017).

Synthesis and Structural Diversity

- A study on methyl 3-cyclopropyl-3-oxopropanoate, closely related to the compound , highlights its role in synthesizing various heterocycles with a cyclopropyl substituent. This indicates the flexibility of pyrazole derivatives in creating diverse molecular structures (Pokhodylo et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a derivative of 1H-pyrazole-5-carboxamide . These compounds have been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae . Therefore, the primary targets of this compound are likely to be certain enzymes or proteins in these organisms that are essential for their survival.

Mode of Action

The specific interaction of this compound with its targets would result in the death of the fungus or insect, thereby exhibiting its fungicidal and insecticidal effects .

Biochemical Pathways

This interference could lead to the disruption of essential biological processes such as energy production, nutrient uptake, or cell division, ultimately leading to the death of the organism .

Result of Action

As a result of its action, this compound exhibits potent fungicidal and insecticidal activities. It has been shown to be effective against Erysiphe graminis and Aphis fabae . The death of these organisms upon exposure to the compound is a direct result of its action.

properties

IUPAC Name |

ethyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-8(7-4-5-7)11-12(9)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGJAMALKFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568715 | |

| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133261-11-7 | |

| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)